
Boranediamine, 1-ethynyl-N,N,N',N'-tetrakis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-: es un compuesto organobórico caracterizado por la presencia de un enlace boro-nitrógeno. Este compuesto destaca por su estructura única, que incluye un grupo etinil y cuatro grupos isopropilo unidos a los átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-, generalmente involucra la reacción de diisopropilamina con borano. El grupo etinil se introduce a través de una reacción posterior con un agente etinilante adecuado. Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, y el uso de solventes como tetrahidrofurano (THF) o éter dietílico para facilitar la reacción.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas de síntesis automatizados se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-, puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar compuestos boro-oxígeno.
Reducción: Se puede reducir para formar compuestos boro-hidrógeno.
Sustitución: El grupo etinil se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y oxígeno (O₂).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) o los compuestos organometálicos pueden facilitar las reacciones de sustitución.
Productos Principales:
Oxidación: Compuestos boro-oxígeno.
Reducción: Compuestos boro-hidrógeno.
Sustitución: Diversos derivados de boranediamina sustituidos.
Aplicaciones Científicas De Investigación
Química: Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-, se utiliza como catalizador en reacciones de síntesis orgánica, incluidas la hidrogenación y la hidroboración. Su estructura única le permite facilitar estas reacciones de manera eficiente.
Biología y Medicina: El compuesto tiene aplicaciones potenciales en química medicinal, particularmente en el desarrollo de fármacos que contienen boro. Su capacidad para formar complejos estables con biomoléculas lo convierte en un candidato para sistemas de administración de fármacos y agentes terapéuticos.
Industria: En el sector industrial, este compuesto se utiliza en la producción de materiales avanzados, como polímeros y cerámicas que contienen boro. Su reactividad y estabilidad lo hacen adecuado para diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-, implica su interacción con los objetivos moleculares a través del enlace boro-nitrógeno. Esta interacción puede conducir a la formación de complejos estables con otras moléculas, facilitando varias reacciones químicas. El grupo etinil también juega un papel en la mejora de la reactividad del compuesto, lo que le permite participar en múltiples vías de reacción.
Comparación Con Compuestos Similares
Compuestos Similares:
- Boranediamina, 1-cloro-N,N,N’,N’-tetrakis(1-metiletil)-
- Boranediamina, 1-bromo-N,N,N’,N’-tetrakis(1-metiletil)-
Comparación: En comparación con sus contrapartes cloro y bromo, Boranediamina, 1-etinil-N,N,N’,N’-tetrakis(1-metiletil)-, exhibe mayor reactividad debido a la presencia del grupo etinil. Esto lo hace más adecuado para ciertos tipos de reacciones químicas, como aquellas que requieren un mayor grado de reactividad y selectividad.
Propiedades
Número CAS |
152272-70-3 |
|---|---|
Fórmula molecular |
C14H29BN2 |
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
N-[[di(propan-2-yl)amino]-ethynylboranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H29BN2/c1-10-15(16(11(2)3)12(4)5)17(13(6)7)14(8)9/h1,11-14H,2-9H3 |
Clave InChI |
ZEBISWYBLGALPQ-UHFFFAOYSA-N |
SMILES canónico |
B(C#C)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
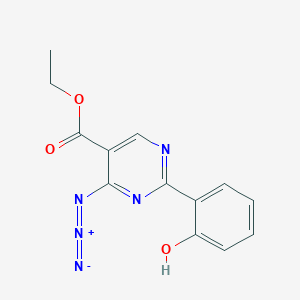
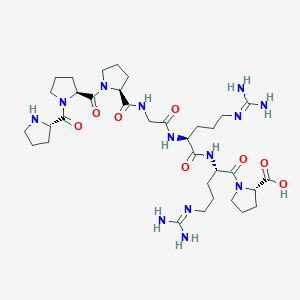
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
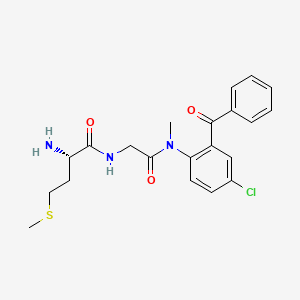
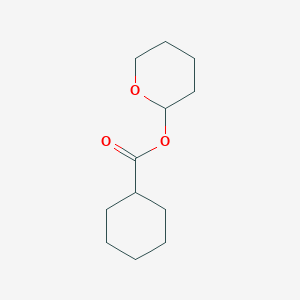
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
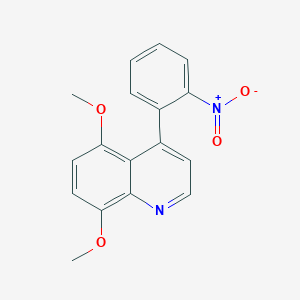
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
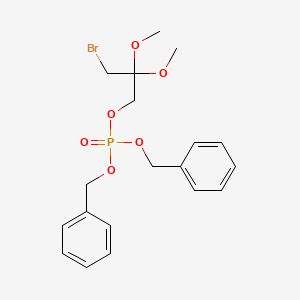
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
